Several clinical trials have investigated the efficacy of crisaborole in managing AD. These studies, including Phases I, II, and III trials, have shown positive results. Crisaborole treatment led to improvements in various AD symptoms compared to a placebo ointment, including:
These findings suggest crisaborole can be an effective treatment option for mild to moderate AD in patients as young as 2 years old 1: ).
Crisaborole works differently from traditional corticosteroids, which suppress the immune system to reduce inflammation. Instead, it acts as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, crisaborole allows for increased levels of cAMP, which is thought to modulate various cellular processes involved in inflammation and immune response 5: . This mechanism offers a potential benefit for patients who may not tolerate or prefer corticosteroids.
Studies have shown crisaborole to have a favorable safety profile. Adverse events reported are typically mild to moderate and include burning, stinging, and erythema at the application site 3: . Additionally, crisaborole exhibits minimal systemic absorption, reducing the risk of side effects that can occur with some medications 5: .
Crisaborole is a nonsteroidal topical medication primarily used for treating mild-to-moderate atopic dermatitis, commonly known as eczema. It is marketed under the brand name Eucrisa. The chemical structure of crisaborole is defined as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, with a molecular formula of C₁₄H₁₀BNO₃ and a molar mass of 251.05 g/mol . This compound belongs to the class of benzoxaboroles, characterized by a boronic acid hemiester linked to a phenolic ether and a nitrile group .
The exact mechanism by which crisaborole exerts its therapeutic effect is not fully understood, but research suggests it involves inhibiting an enzyme called phosphodiesterase-4 (PDE4) [, ]. PDE4 plays a role in inflammatory processes, and by inhibiting it, crisaborole reduces inflammation in the skin, alleviating eczema symptoms like itching and redness [].
Crisaborole is generally well-tolerated, with the most common side effects being burning or stinging at the application site []. These effects are usually mild and temporary. Serious side effects are rare [].
Crisaborole acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory response. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which subsequently inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This action leads to a reduction in the release of pro-inflammatory mediators such as tumor necrosis factor alpha and various interleukins .
The major metabolic pathways for crisaborole involve hydrolysis and oxidation, resulting in inactive metabolites that include 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol and 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid .
Crisaborole exhibits broad-spectrum anti-inflammatory activity by primarily targeting PDE4A, PDE4B, PDE4C, and PDE4D isoenzymes . Its mechanism involves the suppression of cytokines involved in immune responses and inflammation, which are elevated in conditions like atopic dermatitis. Clinical trials have demonstrated its effectiveness in improving skin conditions associated with atopic dermatitis, with participants showing significant improvement after 28 days of treatment .
The synthesis of crisaborole involves several key steps:
Crisaborole is primarily indicated for the topical treatment of mild-to-moderate atopic dermatitis in both adults and children aged two years and older. Its non-steroidal formulation makes it a favorable option for patients who may be sensitive to steroid treatments . The safety profile shows that it has low systemic absorption, minimizing the risk of systemic side effects typically associated with other treatments .
In vitro studies indicate that crisaborole does not significantly inhibit cytochrome P450 enzymes under clinical use conditions, suggesting minimal drug interaction potential with other medications metabolized by these enzymes. Specifically, it does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 significantly . Additionally, crisaborole's metabolites also show limited interaction potential with drug transporters such as P-glycoprotein and uridine diphosphate-glucuronosyltransferase enzymes .
Crisaborole is unique among its peers due to its specific mechanism as a phosphodiesterase inhibitor. Here are some similar compounds for comparison:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
Tavaborole | Phosphodiesterase inhibitor | Topical antifungal | Primarily used for fungal infections |
Apremilast | Phosphodiesterase inhibitor | Psoriasis | Oral administration; systemic effects |
Roflumilast | Phosphodiesterase inhibitor | Chronic obstructive pulmonary disease | Oral formulation; broader systemic applications |
Crisaborole's unique properties lie in its topical application specifically for atopic dermatitis without significant systemic absorption or side effects associated with other PDE inhibitors used systemically .